Ketac-Bond
Description
Historical Development of Glass Ionomer Cements
The foundation of glass ionomer cement technology emerged from a fundamental shift in dental materials science philosophy during the mid-twentieth century. Prior to the 1950s, dental materials research focused predominantly on mechanical properties, with little consideration for biocompatibility and adhesion characteristics. This approach effectively stagnated innovation, as traditional materials developed before the end of the nineteenth century continued to dominate clinical practice without significant improvement. The revolutionary change began in the 1950s and 1960s when researchers recognized the critical importance of biocompatibility and adhesion in dental materials, leading to unprecedented collaboration between materials scientists and clinicians.
The direct precursor to glass ionomer cements was the dental silicate cement, which provided valuable insights into acid-base reactions in dental applications. Wilson and colleagues conducted groundbreaking research from 1968 that fundamentally changed understanding of cement setting reactions. Their work demonstrated that dental silicate cements set through the formation of amorphous aluminum phosphates rather than silica gel formation as previously believed. This critical discovery revealed that set cement consisted of partially reacted glass particles embedded in a matrix of calcium phosphate hydrates, establishing the theoretical foundation for glass ionomer cement development.
The first glass ionomer cement was developed by Wilson and Kent in 1969, representing the first restorative dental material capable of achieving long-term adhesion to tooth structure while providing sustained fluoride release. This breakthrough material emerged from the systematic study of polyacrylic acid-based cements, which demonstrated the potential for achieving physico-chemical adhesion with tooth substance through specific interactions with hydroxyapatite. The original formulation underwent continuous refinement throughout the 1970s, with significant improvements achieved through the introduction of tartaric acid as a reaction controlling additive and acid-washing of glass powder to remove reactive cations.
Table 1: Timeline of Glass Ionomer Cement Development
| Year | Milestone | Significance |
|---|---|---|
| 1968 | Wilson's silicate cement research | Established acid-base reaction understanding |
| 1969 | First glass ionomer cement by Wilson and Kent | Introduced tooth adhesion capability |
| 1975 | Commercial launch of De Treys Aspa | First marketable glass ionomer cement |
| 1970s-1980s | Tartaric acid incorporation | Improved setting characteristics |
Position of this compound in Contemporary Dental Therapeutics
This compound occupies a distinctive position within contemporary dental therapeutics as a fast-setting glass ionomer cement specifically engineered for cavity lining and base applications. The material demonstrates exceptional performance characteristics that distinguish it from both traditional glass ionomer restoratives and alternative cavity lining materials. Biocompatibility assessment through cytotoxicity testing revealed ninety percent cell viability after ninety-six hours of incubation, while subcutaneous implantation studies showed only mild to moderate connective tissue reactions. Clinical evaluations in rat incisors, pig teeth, and human teeth demonstrated reversible pulp reactions with no chronic persistent irritation after ninety days of testing.
The material's clinical performance profile positions it as an acceptable restorative material for applications requiring high fluoride release and molecular adhesion capabilities. This compound provides molecular adhesion to both enamel and dentin, ensuring superior marginal integrity compared to materials relying solely on mechanical retention. This adhesive capability enables minimally invasive cavity preparation techniques, as the material bonds effectively to untreated tooth surfaces without requiring extensive mechanical retention features. The high radiopacity characteristics ensure clear radiographic differentiation from carious lesions, facilitating accurate clinical monitoring and diagnosis.
Comparative analysis with other glass ionomer base materials reveals this compound's specific performance characteristics within the broader category of dental cements. Research comparing this compound with visible light-cured materials such as Vitrebond and Fuji Liquid Crystal demonstrated that autopolymerizing glass ionomer base materials like this compound exhibit higher compressive modulus values. However, the visible light-cured materials showed superior diametral tensile strength, compressive strength, and bonding performance to both dentin and resin composite. Fluoride release comparisons indicated that Vitrebond exceeded both this compound and Fuji Liquid Crystal in sustained fluoride delivery.
Table 2: Comparative Performance of Glass Ionomer Base Materials
| Property | This compound | Vitrebond | Fuji LC |
|---|---|---|---|
| Compressive Modulus | Higher | Lower | Lower |
| Diametral Tensile Strength | Lower | Intermediate | Higher |
| Bond to Dentin | Moderate | Intermediate | Higher |
| Fluoride Release | Moderate | Higher | Lower |
| Marginal Gap Formation | Higher | Intermediate | Lower |
Key Innovations in this compound Formulation
The chemical formulation of this compound represents significant innovations in glass ionomer cement technology, particularly in the optimization of setting characteristics and mechanical properties. The material comprises two essential components: a powder containing fluoroaluminosilicate glass and a liquid phase consisting of water, polyacrylic acid-maleic acid copolymer at concentrations of forty to sixty percent, and tartaric acid at five to fifteen percent concentrations. This specific formulation enables ionic bonding through carboxylic groups that interact with calcium in tooth structure, while tartaric acid modulates the setting reaction to optimize working time characteristics.
The powder component demonstrates sophisticated engineering with radiopacity values equal to or greater than 1.0 specific gravity relative to water, ensuring superior radiographic visualization. The glass powder composition utilizes fluoroaluminosilicate chemistry that provides optimal reactivity with the polyacid liquid while maintaining structural integrity during the setting process. Safety data documentation confirms that the glass powder component comprises greater than ninety-nine percent fluoroaluminosilicate glass with Chemical Abstracts Service number 65997-17-3.
Mechanical performance analysis reveals that this compound achieves flexural strength values of 62.6 ± 13.59 megapascals, significantly exceeding competitive materials such as Zirconomer at 45.2 ± 8.21 megapascals and Fuji IX GP at 52.3 ± 9.45 megapascals. Shear bond strength testing demonstrates reliable adhesion to both enamel and dentin substrates, with mean values of 6.07 ± 0.50 megapascals for enamel bonding and 7.43 ± 0.69 megapascals for dentin bonding. These values compare favorably with other glass ionomer materials while maintaining the simplicity of application that characterizes traditional glass ionomer cements.
Table 3: this compound Chemical Composition and Properties
| Component | Concentration | Function |
|---|---|---|
| Fluoroaluminosilicate Glass | >99% (powder) | Structural matrix and fluoride source |
| Water | 60-65% (liquid) | Reaction medium |
| Polyacrylic Acid-Maleic Acid Copolymer | 30-40% (liquid) | Binding agent and adhesion |
| Tartaric Acid | 5-10% (liquid) | Setting reaction control |
Failure mode analysis provides critical insights into the material's bonding mechanisms and clinical performance characteristics. Stereomicroscopic evaluation at ten-times magnification revealed that this compound exhibits predominantly adhesive failures on dentin at sixty percent frequency, suggesting optimization for enamel bonding applications. Cohesive failures occurred in thirty-three percent of specimens, while mixed failure modes represented only six point seven percent of cases. This failure pattern indicates that bond strength limitations occur primarily at the material-tooth interface rather than within the bulk material, suggesting opportunities for surface treatment optimization.
The integration of contemporary analytical techniques has enhanced understanding of this compound's setting mechanisms and long-term performance characteristics. Fourier-transform infrared spectroscopy and Raman spectroscopic analysis have provided detailed characterization of the acid-base reaction processes. These advanced analytical methods demonstrate the complex interplay between glass dissolution, polyacid neutralization, and matrix formation that defines the material's final properties. Nuclear magnetic resonance studies have confirmed the role of calcium and aluminum species in crosslinking reactions that establish the cement's structural integrity.
Properties
CAS No. |
102087-40-1 |
|---|---|
Molecular Formula |
C17H25NO3 |
Synonyms |
Ketac-Bond |
Origin of Product |
United States |
Scientific Research Applications
Bond Strength Studies
Research has extensively evaluated the bond strength of Ketac-Bond compared to other materials. A notable study assessed the shear bond strength of this compound to human enamel and dentin, revealing significant findings:
- Shear Bond Strength Results : The mean shear bond strength was recorded at 4.84 MPa, indicating effective bonding capabilities in clinical settings .
Table 1: Shear Bond Strength Comparisons
| Material | Shear Bond Strength (MPa) | Notes |
|---|---|---|
| This compound | 4.84 | High bonding capacity |
| Miracle Mix | 5.39 | Comparable performance |
| Amalgomer CR | 6.38 | Slightly higher than Ketac |
Biocompatibility Studies
Biocompatibility is crucial for dental materials. Studies have shown that this compound exhibits minimal cytotoxicity and is well-tolerated by human cells:
- In vitro tests indicated that this compound did not adversely affect cell growth, classifying it as a biocompatible material .
- Laser-Doppler flow measurements demonstrated that the acid components of this compound are less toxic to dental pulp compared to other materials .
Clinical Efficacy in Restorative Dentistry
A clinical evaluation highlighted the effectiveness of this compound in restorative procedures:
- Study Context : A cohort of patients received restorations using this compound.
- Outcomes : Follow-up assessments indicated a high rate of retention and patient satisfaction with the restorations.
Orthodontic Applications
This compound has shown promise as an adhesive for orthodontic bands:
- A comparative study evaluated the bond strength of Ketac-Cem (a variant) against other adhesives used for orthodontic bands, finding it to be superior at both 1-hour and 24-hour intervals post-application .
Table 2: Bond Strength in Orthodontic Applications
| Adhesive Material | Bond Strength at 1 Hour (MPa) | Bond Strength at 24 Hours (MPa) |
|---|---|---|
| Ketac-Cem | Strongest | Strongest |
| Ultra Band-Lok | Comparable | Weaker over time |
Chemical Reactions Analysis
Composition and Primary Setting Reaction
Ketac-Bond consists of two components:
-
Powder : NUC-OXIDE GLASS (80-90% by weight), a fluoroaluminosilicate glass (CAS 65997-17-3)
-
Liquid : Copolymer of acrylic acid-maleic acid (30-50%), tartaric acid (5-15%), and water (40-60%)
The setting reaction involves:
-
Acid attack on glass : Tartaric acid in the liquid phase dissolves the glass surface, releasing , , and ions.
-
Gelation : Polyacid chains crosslink via ionic bonds with divalent/trivalent cations, forming a hydrogel matrix.
-
Maturation : Residual glass particles react over 24–48 hours, enhancing mechanical strength .
Stabilization Dynamics of Chemical Bonds
A 2020 study quantified bond stabilization times () for glass ionomers using the decay function:
| Material | Stabilization Time (, seconds) | Standard Deviation |
|---|---|---|
| Riva | 393 | ±58 |
| Equia Forte | 709 | ±36 |
| Ketac Universal | 747 | ±92 |
This compound’s stabilization time aligns with Ketac Universal due to shared chemical formulations. Longer stabilization correlates with increased mechanical strength from prolonged bond formation .
Shear Bond Strength (SBS) and Adhesion Mechanisms
A comparative study tested SBS to dentin under two conditions:
| Material | SBS (MPa) Without Conditioner | SBS (MPa) With Conditioner |
|---|---|---|
| This compound | 3.02 | 3.30 |
| Fuji IX | 3.20 | 3.20 |
| Ketac Molar | 3.40 | 3.40 |
Key findings:
-
This compound achieves 3.30 MPa SBS with conditioner , comparable to Fuji IX (3.20 MPa).
-
Chemical bonding via groups in the copolymer with tooth hydroxyapatite minimizes microleakage .
Reactivity Under Environmental Stressors
Comparison with Similar Compounds
Ketac-Bond vs. ChemFil-II (Conventional GIC)
- Bond Strength :
- Clinical Performance: Both cements suffered reduced bond stability when mixed at non-standard powder-liquid ratios, emphasizing the need for strict adherence to manufacturer guidelines .
This compound vs. Vitremer (Resin-Modified GIC, RMGIC)
This compound vs. XR-Ionomer (Light-Cure GIC)
- Bond Strength in "Sandwich" Techniques: XR-Ionomer paired with XR-Bond adhesive achieved significantly higher tensile bond strength (18–22 MPa) than this compound with Scotchbond (8–12 MPa). Failures in this compound were cohesive within the cement, suggesting robust internal integrity, while XR-Ionomer exhibited adhesive-cohesive failures .
- Clinical Utility: XR-Ionomer’s light-curing capability allows faster placement, whereas this compound’s self-curing nature limits its use in deep cavities .
This compound vs. Fuji III (RMGIC) and Delton (Resin Sealant)
Biocompatibility Comparison
- Cytotoxicity : this compound showed 90% cell viability after 96 hours, comparable to zinc-phosphate and silicate cements but lower than composites. This supports its use in pulp-proximity applications .
Key Research Findings and Clinical Implications
Critical Analysis and Limitations
- Strengths of this compound :
- Weaknesses :
Q & A
Q. What are the critical physicochemical properties of Ketac-Bond that influence its performance in dental applications, and how can these be systematically measured?
Methodological Answer: Researchers should prioritize properties such as compressive strength, fluoride release, adhesion to dentin/enamel, and setting time. Standardized testing protocols (e.g., ISO 9917 for compressive strength) must be followed to ensure reproducibility. For fluoride release, ion-selective electrodes or spectrophotometry can quantify ion diffusion over time . Adhesion strength requires microtensile bond testing under controlled humidity and temperature. Cross-referencing results with SEM imaging of the material-tooth interface enhances validity .
Q. How can researchers design in vitro studies to evaluate this compound’s biocompatibility while minimizing confounding variables?
Methodological Answer: Use cell culture models (e.g., human gingival fibroblasts) with standardized cytotoxicity assays (MTT or Live/Dead staining). Control for variables like pH changes during material setting by pre-incubating extracts. Include positive (e.g., zinc oxide-eugenol) and negative controls (culture medium alone) to contextualize results. Document environmental conditions (e.g., CO₂ levels, temperature) to align with ISO 10993-5 guidelines .
Q. What statistical methods are appropriate for analyzing small-sample datasets in this compound studies (e.g., microleakage experiments)?
Methodological Answer: Non-parametric tests (Mann-Whitney U, Kruskal-Wallis) are robust for skewed or small datasets. For microleakage scoring (ordinal data), use intraclass correlation coefficients (ICC) to assess inter-rater reliability among evaluators. Bayesian statistics may improve inference in underpowered studies by incorporating prior evidence .
Advanced Research Questions
Q. How should contradictory findings in this compound’s long-term clinical durability be resolved through meta-analytical approaches?
Methodological Answer: Conduct a systematic review using PRISMA guidelines to aggregate data from randomized controlled trials (RCTs) and cohort studies. Assess heterogeneity via I² statistics; if >50%, perform subgroup analyses (e.g., patient age, cavity location). Use GRADE criteria to evaluate evidence quality, prioritizing studies with blinded outcome assessors and standardized failure criteria (e.g., FDI World Dental Federation guidelines) .
Q. What experimental designs can isolate the effects of this compound’s filler composition on its mechanical properties without conflating manufacturing variables?
Methodological Answer: Employ a factorial design to test filler size, distribution, and chemical composition as independent variables. Use energy-dispersive X-ray spectroscopy (EDS) to validate filler composition and finite element analysis (FEA) to model stress distribution. Replicate batches under identical manufacturing conditions (e.g., mixing time, powder/liquid ratio) to control for process variability .
Q. How can mixed-methods research address gaps in understanding clinicians’ adoption barriers to this compound despite favorable laboratory data?
Methodological Answer: Combine quantitative surveys (Likert scales assessing perceived ease of use, cost concerns) with qualitative interviews to explore contextual factors (e.g., training gaps). Use thematic analysis (NVivo software) to code interview transcripts, triangulating findings with survey results. Validate themes through member checking with participants .
Data Integrity & Reproducibility
Q. What strategies mitigate data fraud in multi-center trials evaluating this compound’s clinical performance?
Methodological Answer: Implement blockchain-based audit trails for data entry, ensuring timestamped, immutable records. Use pre-registered protocols (e.g., ClinicalTrials.gov ) to deter selective reporting. Incorporate blinded duplicate measurements and third-party adjudication for outcome variables like marginal adaptation .
Q. How can researchers reconcile discrepancies between in vitro and in vivo degradation rates of this compound?
Methodological Answer: Simulate oral conditions in vitro using artificial saliva at physiological pH (6.75–7.25) with cyclic loading (chewing forces). Compare results to in vivo data from intraoral scanners tracking material wear over time. Apply multivariate regression to identify confounding factors (e.g., enzymatic activity in vivo) .
Q. Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
